1,4-Dioxaspiro[4.7]dodecane
Description
Historical Context and Evolution of Research on Spirocyclic Systems
The study of spirocyclic compounds has a rich history, with interest growing exponentially since the mid-20th century. e-bookshelf.de Spirocyclic molecules, including drugs, have been known for over half a century. tandfonline.com The first documented spiroketals appeared in scientific literature before 1970, identified within natural products such as triterpenoid (B12794562) saponins. wikipedia.org
A pivotal moment in understanding spiroketal chemistry was the discovery of the "anomeric effect." First observed by J. T. Edward in 1955 during his work on carbohydrate chemistry, the term was officially coined in 1958. wikipedia.org This concept provided a theoretical framework for explaining the conformational preferences and stability of spiroketals, which was a significant leap forward from purely steric considerations. wikipedia.org
Early research was largely focused on the isolation and structural elucidation of spiroketal-containing natural products. rsc.org However, the field has evolved dramatically. The unique, rigid, three-dimensional structure of the spiroketal motif sparked interest in its potential for drug discovery and development. tandfonline.com This led to a new era of research focused on the stereoselective synthesis of these complex molecules, particularly the less stable, non-anomeric isomers that often exhibit significant biological activity. illinois.eduresearchgate.net Today, spirocycles are recognized as "privileged scaffolds" in medicinal chemistry and are key targets in diversity-oriented synthesis. chemrxiv.orgnih.gov
Academic Significance of 1,4-Dioxaspiro[4.7]dodecane in Chemical Synthesis and Methodology
The primary academic significance of this compound lies in its utility as a protecting group and a synthetic intermediate. It is the ethylene (B1197577) glycol ketal of cyclooctanone (B32682), a common eight-membered cyclic ketone. chemsrc.com The formation of this spiroketal is a standard method for protecting the carbonyl group of cyclooctanone from unwanted reactions during multi-step syntheses. acs.org
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of cyclooctanone with ethylene glycol. chemsrc.comacs.org
Beyond its role as a simple protecting group, derivatives of the this compound scaffold serve as building blocks for more complex molecular architectures. For instance, substituted versions like (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane have been used as intermediates in the stereocontrolled synthesis of carbocycles. acs.org The core structure has also been incorporated into polymers, indicating its utility in materials science. kaist.ac.kr Furthermore, various bromo- and amino-substituted derivatives are documented as synthetic precursors, and the parent compound has been identified in the metabolic products of microorganisms, suggesting a natural origin in some contexts. chemscene.combldpharm.combotanyjournals.com
Research Landscape and Gaps in the Understanding of this compound
The current research landscape for spiroketals is vibrant and heavily focused on their application in medicinal chemistry and the total synthesis of complex natural products. nih.govresearchgate.net A major challenge and area of intense investigation is the development of general, stereocontrolled methods to access contrathermodynamic (non-anomeric) spiroketals, as these are often the biologically active forms but are synthetically challenging to produce. illinois.educhemrxiv.org
However, within this broad field, research specifically on this compound is comparatively limited. The majority of literature references treat it as a synthetic tool—a protecting group or a simple intermediate—rather than a primary object of study. acs.org
Several gaps in the knowledge base for this specific compound can be identified:
Biological Activity: Unlike the extensive pharmacological evaluation of scripps.eduscripps.edu and scripps.educhemtube3d.com spiroketals found in natural products like the spongistatins or avermectin, there is a lack of dedicated research into the biological or pharmacological properties of this compound itself or its simple derivatives. mdpi.comfrontiersin.org
Detailed Physicochemical Studies: While basic properties are known, in-depth investigations into its conformational dynamics, thermodynamic properties, and stereoelectronic effects are not as thoroughly documented as for the more common spiroketal systems.
Application as a Core Scaffold: The use of the [4.7] spiroketal system as a central three-dimensional scaffold in drug design or diversity-oriented synthesis libraries remains largely unexplored, representing an untapped area for chemical innovation. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.7]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-4-6-10(7-5-3-1)11-8-9-12-10/h1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDZRHXHMJURQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301925 | |
| Record name | 1,4-Dioxaspiro[4.7]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183-03-9 | |
| Record name | 1,4-Dioxaspiro[4.7]dodecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dioxaspiro[4.7]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooctanone ethylene ketal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZR2GC5Q2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1,4 Dioxaspiro 4.7 Dodecane and Its Derivatives
Classical Ketalization Reactions for Spiroketal Formation
The most traditional and direct method for synthesizing 1,4-dioxaspiro[4.7]dodecane involves the formation of a ketal from a cyclic ketone and a diol. This approach is widely utilized due to its simplicity and the availability of starting materials.
Acid catalysis is fundamental to the classical synthesis of spiroketals. The reaction involves the condensation of a ketone with a diol, typically ethylene (B1197577) glycol, in the presence of an acid catalyst to form the cyclic ketal. p-Toluenesulfonic acid (p-TSA) is a commonly employed catalyst for this purpose due to its effectiveness, low corrosivity, and ease of handling. scielo.org.za The mechanism involves protonation of the ketone's carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl groups of the diol. youtube.com
The reaction is a dehydrative process, and the removal of water is crucial to drive the equilibrium toward the formation of the ketal. caltech.edu This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like benzene (B151609) or toluene (B28343). clockss.org A general procedure involves refluxing the ketone and ethylene glycol with a catalytic amount of p-TSA. clockss.orgacs.org For smaller-scale reactions, an alternative to the Dean-Stark apparatus involves using a funnel packed with drying agents like 4Å molecular sieves to trap the water produced during the reaction. caltech.edu
A specific example is the synthesis of (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane. acs.org In this procedure, the parent ketone was treated with ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate in dry benzene. The use of trimethyl orthoformate can also aid in the reaction. acs.org
Table 1: Representative Acid-Catalyzed Ketalization
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Ref |
| Cyclooctanone (B32682) | Ethylene glycol | p-Toluenesulfonic acid | Benzene | Reflux with water removal | This compound | lookchem.com |
| (±)-3-Methyl-3-(4-methyl-3-pentenyl)cyclooctanone | Ethylene glycol | p-Toluenesulfonic acid monohydrate | Benzene | Room temperature, 6h | (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane | acs.org |
| Cyclohexanone | Ethylene glycol | Dealuminated USY | Benzene | 40 min | Cyclohexanone ethylene glycol ketal | researchgate.net |
The primary precursor for the direct synthesis of this compound is Cyclooctanone . lookchem.comchemsrc.comchemicalbook.comchemsrc.com The reaction is a straightforward acid-catalyzed ketalization with ethylene glycol. lookchem.com The eight-membered ring of cyclooctanone provides the spirocyclic backbone, which, upon reaction with the two hydroxyl groups of ethylene glycol, forms the five-membered dioxolane ring at the carbonyl carbon.
The synthesis is typically performed in a solvent like benzene, with azeotropic removal of water to ensure a high yield of the desired spiroketal. acs.org The direct conversion of cyclooctanone to this compound is a well-established and efficient process. lookchem.comchemsrc.com Derivatives of this spiroketal can also be synthesized from substituted cyclooctanones, as seen in the preparation of (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane from its corresponding substituted cyclooctanone. acs.org
Acid-Catalyzed Condensation Approaches (e.g., utilizing p-toluenesulfonic acid)
Advanced Synthetic Strategies and Asymmetric Synthesis
Beyond classical ketalization, more sophisticated methods have been developed for the construction of spiroketals. These strategies offer alternative pathways that can be advantageous for creating more complex or stereochemically defined spiroketal structures.
Intramolecular cyclization provides a powerful tool for assembling spiroketal frameworks. These reactions involve a precursor molecule containing both the nucleophile (an alcohol) and the electrophile (e.g., an activated alkyne or a carbonyl group) that cyclize to form the spiro-linkage. researchgate.net One elegant approach involves a cascade reaction sequence initiated by a [4+2]-cycloaddition, which is then followed by successive intramolecular trapping reactions to furnish both rings of a bis-spiroketal in a single operation. uoc.gr
In some cases, the key step is the intramolecular cyclization of a carbonyl group onto a π-activated alkyne. researchgate.net Another related strategy is the ketal-tethered intramolecular Diels-Alder cycloaddition, which has been used to create complex oxadecalin spiroketal cores. nih.gov The efficiency and selectivity of these intramolecular reactions can often be controlled by the choice of solvent and the use of Lewis acids. nih.gov
Radical-mediated reactions offer a valuable alternative to traditional acid-catalyzed methods, particularly for delicate substrates. researchgate.net Oxidative radical cyclization can be used to form spiroketals, often yielding kinetic products that may be difficult to obtain through thermodynamic control. researchgate.net
One of the earliest examples involved a double intramolecular hydrogen abstraction from diols using lead tetraacetate to furnish spiroketals. researchgate.net More modern methods can involve the electrochemical generation of alkoxy radicals from ω-hydroxy-tetrahydropyrans. rsc.org These radicals can undergo intramolecular hydrogen atom transfer to generate a carbon-centered radical, which, after further oxidation and intramolecular nucleophilic attack, forms the spiroketal. rsc.org The use of hypervalent iodine reagents, such as PIDA, in the presence of molecular iodine can also facilitate radical cyclization to form spiroketals. beilstein-journals.org These radical-polar crossover reactions have been effectively used in the stereoselective synthesis of spiroketal moieties. acs.org
Table 2: Examples of Radical-Mediated Spiroketal Formation
| Precursor Type | Reagent/Method | Key Intermediate | Product Type | Ref |
| Aliphatic diols | Lead tetraacetate | Alkoxy radical | Spiroketal | researchgate.net |
| ω-hydroxy-tetrahydropyrans | Electrochemical oxidation | Alkoxy radical | Spiroketal | rsc.org |
| Steroidal alkylamine | PIDA / I₂ | Alkoxy radical | Oxazaspiroketal | beilstein-journals.org |
| Dihydroxyketone | Iridium(III) catalyst / light | Radical-polar crossover | 5,5-Spiroketal | acs.org |
The development of catalytic methods, especially for asymmetric synthesis, represents a significant advancement in spiroketal chemistry. sioc-journal.cn These approaches offer high efficiency and stereocontrol. Catalysts can range from transition metals to organocatalysts and Lewis acids.
For instance, silver(I) and indium(III) have been shown to catalyze the synthesis of benzannulated spiroketals through double intramolecular hydroalkoxylation reactions. researchgate.net Palladium catalysts are notably effective in intramolecular allylation reactions, such as the Tsuji-Trost reaction, to form spiro-diketopiperazines, which are structurally related to spiroketals. nih.govacs.org The choice of chiral ligands in these palladium-catalyzed reactions is crucial for achieving high enantioselectivity. acs.org In addition to metal catalysts, solid acid catalysts like dealuminated USY zeolites have proven effective in catalyzing the ketalization of cyclic ketones with ethylene glycol, offering the advantage of being reusable. researchgate.net
Sonochemical Methods for Dioxaspiro Ring Formation
The application of ultrasound in chemical synthesis, known as sonochemistry, offers a powerful tool for accelerating reactions and improving yields, often under milder conditions than conventional methods. researchgate.netacademie-sciences.fr This technique has been successfully applied to the formation of dioxaspiro rings. Research has demonstrated the synthesis of 1,4-dioxaspiro compounds derived from oleic acid through a sonochemical approach. consensus.appresearchgate.netugm.ac.id
In a notable example, derivatives of 1,4-dioxaspiro[4.5]decane, structurally related to the this compound system, were synthesized from methyl 9,10-dihydroxyoctadecanoate (MDHO) and cyclohexanone. researchgate.netugm.ac.id The reaction was carried out using a sonochemical method in the presence of a montmorillonite (B579905) KSF catalyst, achieving a yield of 45.12% in just 45 minutes. researchgate.net The use of ultrasound is believed to enhance the reaction rate through the phenomenon of acoustic cavitation. researchgate.net This approach highlights a green and efficient pathway for producing dioxaspiro compounds, which have potential applications as biolubricants. researchgate.netugm.ac.id The general principle involves the acetalization or ketalization reaction, where ultrasound assists in overcoming activation barriers, leading to shorter reaction times and often higher yields compared to traditional heating methods. rsc.orgresearchgate.net
Table 1: Sonochemical Synthesis of a 1,4-Dioxaspiro[4.5]decane Derivative
| Reactants | Catalyst | Method | Time | Yield | Ref |
|---|
Exploration of Metal-Mediated or Metal-Catalyzed Syntheses
The synthesis of spiroketals, including the dioxaspiro framework, has been significantly advanced by the use of transition-metal catalysis. researchgate.net These methods provide access to a wide range of spiroketal structures, often with high efficiency and stereocontrol. researchgate.netnih.gov Various metals have been employed to catalyze the formation of the spiroketal moiety from different precursors.
Gold and mercury catalysts, for instance, are highly effective in the cyclization of alkyne diols and triols to produce unsaturated spiroketals. acs.orgorganic-chemistry.org Hg(II) salts, such as Hg(OTf)₂, can catalyze the rapid and high-yielding synthesis of spiroketals under mild, aqueous conditions, representing an economical approach for large-scale applications. organic-chemistry.org Similarly, gold chlorides like AuCl have been used to address regioselectivity issues commonly found in metal-catalyzed spiroketalizations. acs.orgnih.gov
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) has been utilized in a kinetic spirocyclization of glycal epoxides, enabling the stereocontrolled synthesis of spiroketals with retention of configuration. nih.govacs.org This method is significant as it does not rely on thermodynamic control to establish the stereochemistry at the anomeric carbon. acs.org Other metal-based systems include ruthenium catalysts for the decomposition of α-diazo-β-ketoesters in the presence of ketones like cyclohexanone, and ytterbium triflate (Yb(OTf)₃) which facilitates the ring enlargement of cyclopropane (B1198618) derivatives to form [n,5]-spiroketals. nih.govamazonaws.com Palladium hydroxide (B78521) has also been used as a catalyst in the hydrogenation step during the synthesis of a 1,4-dioxaspiro[4.5]decan-8-amine derivative.
Table 2: Examples of Metal-Mediated/Catalyzed Spiroketal Synthesis
| Catalyst/Metal Mediator | Precursor Type | Product Type | Ref |
|---|---|---|---|
| Hg(II) salts (e.g., Hg(OTf)₂) | Alkyne diols/triols | Saturated & Unsaturated Spiroketals | organic-chemistry.org |
| AuCl | Alkyne diols/triols | Unsaturated Spiroketals | acs.org |
| Ti(Oi-Pr)₄ | Glycal epoxides | Saturated Spiroketals | nih.govacs.org |
| Yb(OTf)₃ | Donor-acceptor cyclopropanes | [n,5]-Spiroketals | nih.gov |
| CpRu Complex | α-diazo-β-ketoesters | Spiroketals | amazonaws.com |
Functionalization of the this compound Core
Halogenation Reactions (e.g., Bromination)
The halogenation of the spiroketal core, particularly at the α-carbon positions, is a key transformation that opens pathways to further functionalization. Bromination is a well-studied example of this reaction type. lookchem.com Simple spiroketals can be brominated using reagents like bromine in carbon tetrachloride, typically in the presence of calcium carbonate to neutralize the HBr byproduct. lookchem.com This reaction can lead to the formation of mono-, di-, and even tribrominated derivatives. lookchem.com For instance, the compound 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane is a known derivative of the parent structure. chemscene.com
The stereochemistry of these bromination reactions has been investigated, and the resulting α-bromo spiroketals are valuable intermediates. lookchem.comlookchem.com Another approach to halogenation involves the reaction of a precursor alcohol, such as 1,4-dioxa-spiro[4.5]-decan-8-ol, with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to yield the corresponding bromo-derivative. rsc.org Additionally, Lewis or Brønsted acids can be used as additives to facilitate the concurrent ring opening and halogenation (e.g., iodination) of spiroketals, producing ω-iodo enol ethers. nih.gov These halogenated compounds serve as precursors for introducing unsaturation or for use in cross-coupling reactions. lookchem.comchemscene.com
Introduction of Unsaturated Moieties (e.g., Alkenes, Alkynes)
Unsaturated spiroketals are important synthetic targets and can be prepared either by direct synthesis from unsaturated precursors or by introducing double bonds into a pre-formed saturated spiroketal core. A primary method for creating unsaturation is the dehydrobromination of α-bromo spiroketals. lookchem.com This elimination reaction is typically carried out using a strong base, such as potassium tert-butoxide, and readily yields the corresponding olefinic spiroketals. lookchem.com
Another route involves the treatment of enol ethers derived from phenylthio hex-2-enopyranosides with an electrophile like N-iodosuccinimide. rsc.org This induces the formation of an allyl-oxocarbenium ion which can be trapped intramolecularly by a hydroxyl group to form an unsaturated spiroketal. rsc.org Furthermore, as mentioned previously, transition metal-catalyzed cyclizations of alkyne-containing precursors provide a direct and efficient synthesis of monounsaturated spiroketals. acs.orgorganic-chemistry.org The synthesis of monomers with exocyclic double bonds, such as 2,3-bis(methylene) spiro orthocarbonates, also represents a method for incorporating unsaturated moieties. nih.gov
Derivatization for Polymer Precursors
The this compound skeleton and its relatives are valuable building blocks for the synthesis of advanced polymers. A key application is in the creation of "expanding monomers," which are designed to counteract the volume shrinkage that typically occurs during polymerization. nih.govresearchgate.net Spiro compounds, particularly spiro orthocarbonates and spiro orthoesters, can undergo double ring-opening polymerization, where two bonds are broken for every new bond formed, resulting in a net volume expansion or near-zero shrinkage. nih.govresearchgate.netresearchgate.net
Monofunctional oxaspiro monomers have been synthesized and incorporated into dental composite formulations to reduce polymerization shrinkage. nih.gov Additionally, organic microporous polymer networks have been synthesized through the 1,3-dioxolane-forming polymerization reaction between polyols like pentaerythritol (B129877) and dione (B5365651) derivatives. researchgate.net The resulting spiroketal polymers exhibit high surface areas and have potential applications in separation technologies. researchgate.net The derivatization of natural biomass into spiroketal monomers is also an area of interest for producing renewable polymers. acs.org
Synthesis of Spiro Orthocarbonates Featuring Dioxaspiro Units
Spiro orthocarbonates (SOCs) that feature dioxaspiro units are a particularly important class of monomers due to their significant volume expansion upon polymerization. researchgate.netberkeley.edu These compounds are characterized by a central spiro carbon atom connected to four oxygen atoms, which are part of two separate ring systems. The synthesis of these molecules can be achieved through several routes. A general method involves the conversion of a cyclic carbonate to an orthocarbonate by reaction with an alkylating agent followed by treatment with an alkoxide. google.com
More specific syntheses have been developed for SOCs intended for polymerization. For example, 3,9-diallyl-1,5,7,11-tetraoxaspiro[5.5]undecane, an SOC containing polymerizable allyl groups, has been prepared and studied. researchgate.net SOCs bearing exomethylene groups are of particular interest as they can undergo ring-opening polymerization via either cationic or radical initiators. researchgate.netresearchmap.jp The synthesis of asymmetric SOCs is often preferred because it can prevent crosslinking reactions that may occur with symmetric monomers, which can lead to undesirable volume shrinkage. researchgate.netresearchgate.net These monomers are crucial for developing materials for high-precision applications such as dental fillings and advanced composites where dimensional stability is paramount. nih.govresearchgate.net
Chemical Reactivity and Transformation Studies of 1,4 Dioxaspiro 4.7 Dodecane
Hydrolytic Cleavage of the Ketal Moiety
The hydrolysis of the ketal group in 1,4-Dioxaspiro[4.7]dodecane is a fundamental transformation, often employed as a deprotection step in organic synthesis. This process is typically catalyzed by acid. wikipedia.org
Selective Deketalization Strategies
Selective deketalization is crucial when other acid-labile functional groups are present in the molecule. While general acid-catalyzed hydrolysis is common, milder and more selective methods have been developed. These strategies often involve the use of specific reagents or reaction conditions to achieve the desired transformation without affecting other sensitive parts of the molecule. For instance, methods have been developed for the deprotection of spiroketals that aim to preserve other functional groups. columbia.edu In some cases, specific acid catalysts and solvent systems can provide selectivity. For example, the use of p-toluenesulfonic acid monohydrate in benzene (B151609) has been reported for the formation of a related spiroketal, implying that the reverse reaction, hydrolysis, could be controlled under specific acidic conditions. acs.org
Ring-Opening and Rearrangement Processes
Beyond simple hydrolysis, this compound and related spiroketals can undergo more complex ring-opening and rearrangement reactions, driven by various stimuli such as heat or radical initiators.
Thermal Isomerization and Fragmentation Pathways
Spiroketals can undergo thermal isomerization and fragmentation. nih.govrsc.org For instance, studies on related spiroketals have shown that upon heating, they can undergo coarctate fragmentation, a process where the molecule breaks into smaller, more stable fragments. nih.gov The specific fragmentation pathway is dependent on the ring sizes of the spiroketal. In some cases, thermal decomposition can lead to the formation of biradicals, which can then undergo further reactions to yield various products. nih.gov The thermal stability and fragmentation of this compound would be influenced by the strain in the seven-membered ring.
Radical and Radical Cationic Cascade Reactions
Radical and radical cationic reactions provide powerful methods for the construction of complex molecular architectures from simpler precursors. beilstein-journals.orgmdpi.comnih.gov Spiroketals can be involved in such cascade reactions, leading to the formation of intricate polycyclic systems. researchgate.net These reactions are often initiated by the generation of a radical species, which can then undergo a series of intramolecular cyclizations and other transformations. acs.orgunibe.ch For example, a radical generated on a side chain attached to the spiroketal could potentially add to one of the rings, initiating a cascade of bond-forming events. The regioselectivity and stereoselectivity of these reactions are often predictable based on the stability of the radical intermediates and the geometric constraints of the system.
Mechanism of Skeletal Rearrangements
Skeletal rearrangements of spiroketals can occur under various conditions, leading to the formation of new ring systems. These rearrangements can be initiated by acid catalysis, thermal activation, or through radical pathways. Acid-catalyzed rearrangements often proceed through the formation of an oxocarbenium ion intermediate, which can then undergo Wagner-Meerwein type shifts or other rearrangements to form a more stable carbocation before being trapped by a nucleophile. dss.go.th In radical-mediated processes, the rearrangement can be triggered by the formation of a radical at a specific position, which then initiates a series of bond reorganizations. The specific mechanism of skeletal rearrangement for this compound would depend on the reaction conditions and the nature of any substituents on the spiroketal framework.
Reactions at Functionalized Positions on the Dioxaspiro[4.7]dodecane Scaffold
Functionalization of the cyclooctane (B165968) portion of the scaffold opens pathways to a variety of derivatives. The dioxolane group serves as a stable protecting group for the ketone functionality of cyclooctanone (B32682) under many reaction conditions, allowing for selective chemistry on the larger ring.
Halogenated derivatives of this compound are valuable intermediates for constructing more complex molecules through substitution and coupling reactions. The presence of a halogen, such as bromine, on the cyclooctane ring provides a reactive handle for introducing new carbon-carbon or carbon-heteroatom bonds.
A key example is 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane , a derivative where two bromine atoms are attached to the eight-membered ring. chemscene.com Such di-halogenated compounds are versatile substrates in modern synthetic chemistry. They are particularly suited for transition-metal-catalyzed cross-coupling reactions. chemscene.com Methodologies like Suzuki, Heck, or Buchwald-Hartwig amination, which utilize palladium catalysts with specialized phosphine (B1218219) ligands, can be employed to selectively replace the bromine atoms with a wide range of organic fragments. chemscene.com This allows for the synthesis of complex structures built upon the spiro[4.7]dodecane framework.
Table 1: Potential Reactions of Halogenated this compound Derivatives
| Derivative | Reaction Type | Potential Reagents/Catalysts | Expected Outcome |
|---|---|---|---|
| 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane | Cross-Coupling | Palladium Catalysts, Phosphine Ligands (e.g., Buchwald Ligands) | Formation of C-C or C-Heteroatom bonds at the 6 and 12 positions. |
The oxidative transformation of the spiroketal system or the adjoining rings can lead to significant structural changes, including ring cleavage or the formation of new functional groups. While direct oxidative studies on this compound are not extensively documented in the searched literature, related transformations provide insight into potential reactive pathways.
One relevant process is the oxidative rearrangement of cyclic enol ethers, which can serve as a stereoselective method for accessing spiroketals. rsc.org Another approach involves the oxidation of precursor molecules to generate the spiro system; for instance, certain spiroketals can be synthesized via the oxidation of substituted cyclopropane (B1198618) derivatives using hypervalent iodine reagents. nih.gov
Furthermore, the cyclooctane ring itself can be a target for oxidative cleavage. In analogous systems, the oxidation of cyclooctene (B146475) using reagents like hydrogen peroxide with tungsten-based catalysts leads to the cleavage of the carbon-carbon double bond to form cyclooctane-1,5-dicarboxylic acid. This suggests that under harsh oxidative conditions, the carbocyclic ring of this compound could potentially undergo cleavage to yield diacid derivatives, although this would likely require prior removal or cleavage of the ketal. Oxidative cyclization is also a key strategy in the biosynthesis of many natural products containing spiroketal motifs. nih.gov
Substitution Reactions on Halogenated Derivatives
Polymerization Behaviors of this compound Derivatives
The spiroketal linkage is a key functional group for the development of novel polymers. Its inherent chemical properties allow for the design of materials with specific degradation behaviors and the synthesis of unique polymer architectures through ring-opening mechanisms.
The acetal/ketal functionality is known to be stable in neutral or alkaline environments but labile under acidic conditions. rsc.org This property is central to the design of acid-sensitive polymers. Derivatives of this compound can be incorporated into polymer chains as monomers or cross-linkers to impart acid-degradability.
When exposed to an acidic environment, the spiroketal linkage can be hydrolyzed. This cleavage of the polymer backbone or cross-links leads to the degradation of the material into smaller, soluble fragments. This strategy has been successfully employed in advanced materials design, such as for drug delivery systems. For example, research has demonstrated the synthesis of acid-degradable brush-arm star polymers (BASPs) using an acetal-based cross-linker, which breaks down under acidic conditions to release its payload. nih.gov Similarly, acid-labile polyphosphoramidates have been developed that undergo cleavage in acidic environments (pH 1-5). nih.gov Incorporating a this compound moiety into a polymer architecture would confer this desirable acid-sensitive characteristic.
Table 2: Principles of Acid-Sensitive Polymers from Spiroketal Derivatives
| Component | Function | Stimulus | Response |
|---|---|---|---|
| This compound derivative | Acid-labile monomer or cross-linker | Acid (H+) | Hydrolysis of the spiroketal linkage, leading to polymer degradation. |
Ring-Opening Polymerization (ROP) is a powerful method for synthesizing polymers from cyclic monomers, driven by the relief of bond-angle strain within the ring. wikipedia.org Spiro-compounds are an important class of monomers for ROP. researchgate.netmdpi.com The polymerization can proceed through various mechanisms, including cationic, anionic, or radical pathways, depending on the monomer structure and the initiator used. wikipedia.orgmdpi.com
For oxygen-containing heterocycles like the dioxolane ring in this compound, Cationic Ring-Opening Polymerization (CROP) is a particularly relevant mechanism. mdpi.com The process is typically initiated by a strong acid or a Lewis acid, which protonates or coordinates to one of the oxygen atoms in the ketal. This activation makes the adjacent carbon atom susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain.
Alternatively, Radical Ring-Opening Polymerization (rROP) offers a route to polymers with functional groups like esters and carbonates integrated into the main chain. mdpi.comnih.gov While less common for simple ketals, unsaturated derivatives of spiro-compounds, such as cyclic ketene (B1206846) acetals, can undergo rROP to form polyesters. nih.gov This suggests that if derivatives of this compound containing vinyl or exo-methylene groups were synthesized, radical-initiated polymerization could be a viable pathway.
Table 3: Potential Ring-Opening Polymerization (ROP) Mechanisms
| Mechanism | Typical Initiator | Applicability to this compound |
|---|---|---|
| Cationic ROP (CROP) | Brønsted or Lewis Acids | Highly applicable due to the presence of the oxygen-rich ketal group. |
| Anionic ROP (AROP) | Nucleophilic reagents (e.g., alkoxides) | Less common for simple ketals compared to strained rings like epoxides. |
| Radical ROP (rROP) | Radical initiators (e.g., peroxides) | Potentially applicable if unsaturated derivatives are used as monomers. |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds. For a molecule like 1,4-dioxaspiro[4.7]dodecane, with its distinct ring systems, various NMR techniques provide a complete picture of its atomic framework. While comprehensive spectral data for the unsubstituted parent compound is not widely published, analysis of its derivatives provides significant insight. sigmaaldrich.com For instance, detailed NMR studies have been performed on substituted analogs such as (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane. acs.org
Proton (¹H) NMR spectroscopy is fundamental for determining the connectivity of atoms by analyzing the chemical shifts, integration, and coupling patterns of hydrogen nuclei. In derivatives of this compound, the signals from the protons on the dioxolane ring are particularly characteristic. The four protons of the two methylene (B1212753) groups in the ethylene (B1197577) glycol ketal portion typically appear as a multiplet around 3.8-4.0 ppm. acs.org The protons on the eight-membered cyclooctane (B165968) ring produce a series of complex, often overlapping multiplets in the aliphatic region (typically 1.2-2.0 ppm), reflecting the conformational flexibility and complexity of the large ring. acs.org
The integration of selected peaks in the ¹H NMR spectrum is a standard method for determining the ratio of isomers in a mixture. acs.org Furthermore, the precise coupling constants and through-space interactions observed in advanced NMR experiments can help in assigning the relative stereochemistry of the molecule.
Table 1: Representative ¹H NMR Data for a this compound Derivative (Data for (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane in CDCl₃) acs.org
| Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |
| 5.08 | bt, J = 6.5 | Vinylic proton (CH=CMe₂) |
| 3.86 | m | Dioxolane protons ((OCH₂)₂) |
| 1.83-1.98 | m | Cyclooctane & side chain protons |
| 1.76-1.79 | m | Cyclooctane & side chain protons |
| 1.66 | bs | Vinylic methyl protons |
| 1.59 | s | Vinylic methyl protons |
| 1.24-1.69 | m | Cyclooctane & side chain protons |
| 1.13 | ddd, J = 13.4, 11.9, 5.2 | Cyclooctane proton |
| 0.88 | s | Methyl group on cyclooctane ring |
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For the this compound framework, key signals include the spiro carbon (the quaternary carbon shared by both rings), the two equivalent carbons of the dioxolane ring, and the carbons of the cyclooctane ring.
In the case of (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane, the spiro carbon (C5) appears as a singlet at 112.8 ppm. acs.org The two carbons of the dioxolane ring (C1 and C4) are observed as triplets around 64 ppm. acs.org The remaining signals correspond to the various carbons of the substituted cyclooctane ring and the attached side chain. acs.org
Table 2: Representative ¹³C NMR Data for a this compound Derivative (Data for (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane in CDCl₃) acs.org
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 130.5 | s | Quaternary vinylic carbon |
| 125.3 | d | Vinylic CH |
| 112.8 | s | Spiro carbon |
| 64.2 | t | Dioxolane CH₂ |
| 63.7 | t | Dioxolane CH₂ |
| 42.6, 40.9, 38.3, 36.2, 30.7, 22.5, 22.3 | t | Cyclooctane & side chain CH₂ |
| 34.4 | s | Quaternary carbon on cyclooctane |
| 27.4, 25.6, 17.4 | q | Methyl groups |
For complex molecules where 1D spectra are crowded, two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out spin systems within the molecule. researchgate.netyoutube.com This would be crucial for mapping the connectivity within the large and flexible cyclooctane ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu This technique definitively links the proton and carbon frameworks, confirming which protons are attached to which carbons. researchgate.netcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. youtube.comcolumbia.edu This is particularly powerful for identifying connections across quaternary carbons (like the spiro center) and carbonyl groups, which have no attached protons, thereby piecing together the entire molecular puzzle. researchgate.net
Carbon (13C) NMR Spectroscopy for Carbon Framework Analysis
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns.
GC-MS is a hybrid technique that first separates the components of a mixture using gas chromatography (GC) and then detects them with a mass spectrometer (MS). It is an essential tool for assessing the purity of volatile compounds like this compound and its derivatives. rsc.orgrsc.org The GC trace shows peaks corresponding to each component, with the area of the peak being proportional to its concentration, thus establishing purity. The mass spectrometer provides a mass spectrum for each peak, which serves as a molecular fingerprint and reveals the molecular weight of the component. Various derivatives of this compound have been identified in complex mixtures using this technique. rjpbcs.combotanyjournals.com
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, chemists can unambiguously confirm the elemental composition of a newly synthesized molecule. acs.org
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data (Data for (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane) acs.org
| Parameter | Value |
| Molecular Formula | C₁₇H₃₀O₂ |
| Calculated Exact Mass (m/e) | 266.2246 |
| Found Exact Mass (m/e) | 266.2247 |
High-Resolution Mass Spectrometry for Exact Mass Measurement
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. Although a specific spectrum for this compound is not commonly published, its characteristic absorptions can be confidently predicted based on its ketal structure. The spectrum would be dominated by absorptions corresponding to C-H and C-O bonds.
The key expected vibrational frequencies are:
C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ are expected, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ groups of the cyclooctane and dioxolane rings.
C-O-C Stretching: The most diagnostic feature for this compound would be a series of strong bands in the 1000-1250 cm⁻¹ region. These absorptions arise from the asymmetric and symmetric stretching vibrations of the C-O-C linkages of the ketal group. Spiroketals often show a complex and characteristic pattern in this "fingerprint" region.
CH₂ Bending: Absorptions around 1465 cm⁻¹ due to the scissoring vibrations of the methylene groups would also be present.
Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 2850 - 3000 | C-H Alkane Stretching | Strong |
| 1450 - 1470 | CH₂ Bending (Scissoring) | Medium |
| 1000 - 1250 | C-O-C Ketal Stretching | Strong, Multiple Bands |
Advanced Chiral Analytical Techniques
While this compound itself is an achiral molecule, many of its substituted derivatives are chiral. The spirocyclic core is a common motif in natural products and asymmetric synthesis, making the analysis of enantiomeric purity and the determination of absolute configuration critically important. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating enantiomers and determining the enantiomeric excess (e.e.) of chiral compounds. For derivatives of spiroketals, this is typically achieved using a chiral stationary phase (CSP).
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times. Polysaccharide-based CSPs, such as those commercialized under the brand names CHIRALCEL® and CHIRALPAK®, are widely used for this class of compounds. For example, the enantiomeric excess of a chiral 1,4-dioxaspiro[4.9]tetradecenone derivative has been determined using a CHIRALCEL OD-H column with a mobile phase of 2% isopropanol (B130326) in hexanes. harvard.edu The development of catalytic asymmetric methods for synthesizing chiral spiro-diketopiperazines also relies heavily on chiral HPLC for assessing enantioselectivity. acs.org
Table 3: Example Chiral HPLC Conditions for Spiroketal Derivatives
| Analyte Class | Chiral Stationary Phase | Mobile Phase | Reference |
|---|---|---|---|
| Chiral Spiroketone | CHIRALCEL OD-H | 2% IPA/Hexanes | harvard.edu |
| Spiro-Diketopiperazines | Various (e.g., CHIRALPAK IA, IB, IC) | Hexanes/IPA or Hexanes/EtOH | acs.orgnih.gov |
| Substituted 1,4-dioxaspiro[4.5]decanes | CHIRAL ART SC | Hexane/iPrOH | doi.org |
Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral chromophore.
For chiral spiroketals, which may lack easily derivatizable functional groups for methods like Mosher's ester analysis, ECD is particularly valuable. researchgate.net The modern approach involves a chiroptical comparison, where the experimental ECD spectrum of a chiral derivative of this compound is compared with a theoretically calculated spectrum. The theoretical spectrum is generated using time-dependent density functional theory (TD-DFT) for a specific enantiomer (e.g., the R or S configuration). A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the compound. researchgate.netresearchgate.net This method has become a standard for assigning the stereochemistry of complex natural products containing the spiroketal moiety. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC)
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the absolute configuration (in the case of a chiral, non-centrosymmetric space group) of the molecule in the solid state.
While a crystal structure for the parent this compound is not readily found in open literature, the technique has been extensively applied to its more complex derivatives to confirm their stereochemistry and connectivity. For instance, the relative and absolute stereochemistry of intricate natural products and synthetic intermediates containing substituted dioxaspiro[4.5]decane and dioxaspiro[4.7]dodecane skeletons have been definitively established through single-crystal X-ray diffraction analysis. acs.orgescholarship.orgclockss.org The resulting structural data, including the conformation of the eight-membered ring and the precise geometry at the spiro center, are crucial for understanding structure-activity relationships.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in solving the Schrödinger equation, offer a detailed description of the electronic structure of molecules. These methods are instrumental in determining molecular geometries, energies, and a host of other chemical properties. researchgate.net
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large organic molecules due to its balance of accuracy and computational cost. d-nb.info For spiroketal systems, DFT calculations are routinely used to optimize molecular geometries and predict their energetic properties. nih.gov
Table 1: Representative Data from a Hypothetical DFT Calculation on 1,4-Dioxaspiro[4.7]dodecane
| Property | Calculated Value | Significance |
| Heat of Formation (gas phase) | Value (kJ/mol) | Thermodynamic stability |
| HOMO Energy | Value (eV) | Electron-donating ability |
| LUMO Energy | Value (eV) | Electron-accepting ability |
| HOMO-LUMO Gap | Value (eV) | Chemical reactivity, electronic transitions |
| Dipole Moment | Value (Debye) | Polarity and intermolecular interactions |
| Note: This table is illustrative. Specific values for this compound are not available in the cited literature. |
Computational Analysis of Reaction Transition States and Pathways
DFT is also a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). beilstein-archives.org For this compound, this could be applied to its synthesis, typically the acid-catalyzed ketalization of cyclooctanone (B32682) with ethylene (B1197577) glycol.
Computational analysis would involve mapping the potential energy surface of the reaction. This includes calculating the energies of reactants, intermediates, transition states, and products. The activation energy, derived from the energy difference between the reactants and the highest-energy transition state, is a critical parameter for predicting reaction rates. beilstein-archives.org Mechanistic studies on similar spiroketalizations have used DFT to differentiate between possible pathways, such as SN1-like or SN2-like mechanisms. researchgate.net For example, quantum chemical calculations on the formation of other spiroheterocycles have successfully modeled the Gibbs free energy profile, providing a thermodynamic and kinetic rationale for the observed product distributions. beilstein-archives.org
Molecular Mechanics and Dynamics Simulations
For larger systems or longer timescale phenomena, molecular mechanics and dynamics simulations offer a computationally less expensive alternative to quantum mechanics.
Conformational Analysis and Energy Landscapes
The spirocyclic structure of this compound, featuring a five-membered dioxolane ring and an eight-membered cyclooctane (B165968) ring, allows for significant conformational flexibility, particularly in the larger ring. Molecular mechanics force fields (e.g., MMFF or AMBER) are well-suited to explore the conformational space of such molecules.
A conformational search would identify various low-energy conformers, such as chair and boat forms of the cyclooctane ring. By calculating the relative energies of these conformers, an energy landscape can be constructed, revealing the most stable conformations and the energy barriers between them. nih.gov Studies on other complex spiroketals have successfully used this approach to determine the preferred three-dimensional structures, which is crucial for understanding their biological activity and chemical behavior. nih.govnih.gov The stability of different conformers is often influenced by subtle stereoelectronic effects, like the anomeric effect, which can be computationally modeled. core.ac.uk
Intermolecular Interactions and Packing Arrangements
Molecular dynamics (MD) simulations can model the behavior of a large ensemble of molecules over time, providing insights into bulk properties and intermolecular interactions. nih.gov For this compound in the liquid or solid state, MD simulations could predict properties like density and radial distribution functions.
In the context of crystal engineering, these simulations can help understand how molecules pack in a crystal lattice. By analyzing the non-covalent interactions (van der Waals forces, dipole-dipole interactions) between molecules, it is possible to predict the most likely crystal packing arrangements. While no specific crystallographic or MD simulation data for this compound are published, such studies are common for understanding the solid-state properties of organic molecules. nih.gov
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the confirmation of molecular structures. researchgate.netuncw.edu
For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The GIAO (Gauge-Including Atomic Orbital) method is a standard approach for calculating NMR chemical shifts (¹³C and ¹H). researchgate.netresearchgate.net By calculating the NMR shieldings for each nucleus in the optimized geometry and averaging them over the Boltzmann population of low-energy conformers, a theoretical spectrum can be generated. acs.org This predicted spectrum can then be compared with experimental data to confirm assignments or elucidate the structure of unknown compounds. d-nb.info
Similarly, the vibrational frequencies and intensities can be calculated to produce a theoretical IR spectrum. These calculated frequencies often require scaling to correct for anharmonicity and other systematic errors in the computational method. nih.gov
Table 2: Hypothetical Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (e.g., GIAO/DFT) |
| Spiro Carbon (C5) | Value | Value |
| Dioxolane Carbons (C2, C3) | Value | Value |
| Cyclooctane Carbons (C6-C12) | Value Range | Value Range |
| Note: This table is for illustrative purposes. Specific experimental and predicted values for this compound are not available in the cited literature. |
Computational Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, particularly Density Functional Theory (DFT), has become a standard tool for structural elucidation in organic chemistry. These calculations can help assign NMR peaks and confirm molecular structures.
Detailed research findings on analogous compounds demonstrate the utility of these methods. For instance, DFT calculations are frequently used to determine the relative stabilities of different isomers and to predict their NMR spectra. mdpi.comnih.gov The process typically involves optimizing the molecular geometry using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method to calculate the NMR shielding tensors. nih.gov
For this compound, a similar approach would be employed. The conformational flexibility of the eight-membered cyclooctane ring would need to be considered, as multiple conformers could exist in equilibrium. The predicted chemical shifts for each conformer would then be averaged, weighted by their calculated Boltzmann populations, to yield the final predicted spectrum. While experimental data for the parent compound is not widely published, some derivatives have been characterized. For example, the related compound (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane has been synthesized and its NMR spectra reported. acs.org
A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on typical values for similar ketals, is presented below.
Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Spiro Carbon | 110-115 |
| Dioxolane CH₂ | 63-65 |
| Cyclooctane Cα | 35-40 |
| Cyclooctane Cβ | 25-30 |
| Cyclooctane Cγ | 22-27 |
Simulations of Vibrational and Electronic Spectra
Computational methods are also employed to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. These simulations are crucial for interpreting experimental spectra and understanding the vibrational modes and electronic transitions of a molecule.
For vibrational spectra, DFT calculations can predict the frequencies and intensities of the vibrational modes. These predicted spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to aid in the assignment of spectral bands. nih.gov For this compound, key vibrational modes would include the C-O-C stretching of the dioxolane ring and various C-H and C-C stretching and bending modes of the cyclooctane ring.
Electronic spectra simulations, often performed using Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. As this compound lacks significant chromophores, it is expected to absorb in the far-UV region.
Studies on the related 7,12-Dioxaspiro[5.6]dodec-9-ene show that the presence of a double bond significantly influences the conformational dynamics, which in turn affects the spectra. smolecule.com Although this compound is saturated, the principle of conformational influence on spectra remains.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretch (Aliphatic) | 2850-3000 |
| C-O-C Stretch (Ether) | 1050-1150 |
| CH₂ Scissoring | 1440-1480 |
In Silico Design of Novel this compound Derivatives
In silico design involves using computational methods to design novel molecules with desired properties, a common practice in drug discovery and materials science. For this compound, this could involve designing derivatives with specific biological activities or material properties.
The general approach involves creating a library of virtual derivatives by modifying the parent structure. These derivatives are then subjected to computational screening to predict their properties. For example, if designing a derivative for a biological target, molecular docking simulations would be used to predict the binding affinity of each derivative to the target protein. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with activity.
Research on derivatives of similar spiroketals, such as 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane, has shown that small structural modifications, like the position of a methyl group, can significantly impact biological activity, such as their role as pheromones. This highlights the sensitivity of biological systems to the stereochemistry and substitution pattern of spiroketal structures.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane |
| 7,12-Dioxaspiro[5.6]dodec-9-ene |
| 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane |
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Organic Molecules
As a protected form of cyclooctanone (B32682), 1,4-dioxaspiro[4.7]dodecane provides a valuable starting point for the synthesis of more elaborate molecular architectures. The dioxolane group masks the ketone's reactivity, enabling chemical modifications to be performed on the cyclooctane (B165968) ring.
Derivatives of this compound serve as key intermediates in the construction of polycyclic systems. A notable example is in the synthesis of perhydroindans, a class of bicyclic compounds. In a documented synthetic pathway, (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane was created as an intermediate. acs.org This compound, derived from a substituted cyclooctenone, was subsequently treated with pyrrolidine (B122466) and acetic acid to induce an intramolecular conjugate addition, yielding a mixture of perhydroindan diastereoisomers. acs.org This strategy highlights how the spiroketal framework facilitates the controlled formation of complex carbocyclic structures.
The use of functionalized derivatives, such as 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane, further expands its utility. chemscene.com The bromine atoms provide reactive handles for cross-coupling reactions, enabling the linkage of the spiro-core to other molecular fragments to build larger macrocyclic or polycyclic assemblies. chemscene.com
Table 1: Synthesis of Polycyclic Compounds
| Precursor Compound | Reagents | Resulting Structure |
|---|---|---|
| (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane | Pyrrolidine, Acetic Acid | Perhydroindans |
This table illustrates the role of a this compound derivative in forming a polycyclic perhydroindan system. acs.org
In the realm of natural product synthesis, spiroketals are crucial intermediates. While the synthesis of the Madangamine family of marine alkaloids prominently features a spiroketal, it is important to note that these syntheses employ the closely related 1,4-dioxaspiro[4.5 ]decane skeleton, derived from cyclohexanone, not the [4.7]dodecane system from cyclooctanone. acs.org
However, the principle of using the spiroketal as a stable protecting group while constructing complex bioactive analogs is a shared strategy. For instance, (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane was used as a building block during the synthesis of axamide-4 and related terpenoid natural products. acs.org The spiroketal moiety protects the ketone during multi-step sequences, including ozonolysis and Wittig olefination, before being removed in the final stages to reveal the desired carbocyclic product. acs.org
Precursors in the Synthesis of Macrocyclic and Polycyclic Compounds
Materials Science Applications
The spiro structure is of significant interest in materials science, particularly for creating polymers that exhibit unique physical properties upon formation.
Spiro compounds, including derivatives of this compound, play a role in the formulation of advanced photoresists used in lithography. researchgate.net Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the manufacturing of microelectronics. Spiro orthocarbonate monomers are particularly valuable in these applications. researchgate.netgoogle.com Their inclusion in resin formulations can help to mitigate the significant volume shrinkage that typically occurs during the polymerization of conventional monomers. researchgate.netnih.gov This property is critical for creating high-precision, defect-free microstructures.
A key feature of spiro monomers, specifically spiro orthocarbonates (SOCs), is their ability to undergo double ring-opening polymerization. researchgate.netnih.gov Unlike conventional polymerization where monomer units simply link together, this process involves the cleavage of two bonds for every one new bond formed. researchgate.net This mechanism can result in a net expansion in volume, a highly desirable property for applications such as dental fillings, high-strength composites, and precision adhesives where shrinkage can compromise material integrity. researchgate.netuiowa.edu
The properties of the resulting polymers can be tuned based on the monomer's design. For example, asymmetric SOCs can be polymerized to form soluble polymers, whereas symmetric monomers with multiple polymerizable groups can lead to cross-linked networks. researchgate.net This allows for the precise control of polymer characteristics like solubility, rigidity, and thermal stability. researchgate.netuiowa.edu
Table 2: Properties of Spiro Orthocarbonate (SOC) Polymerization
| Feature | Description | Benefit in Materials Science |
|---|---|---|
| Mechanism | Double ring-opening polymerization | Volume expansion or reduced shrinkage. nih.gov |
| Monomer Type | Asymmetric vs. Symmetric SOCs | Leads to soluble or cross-linked polymers, respectively. researchgate.net |
| Applications | Dental composites, photoresists, adhesives | Improved precision, reduced stress, and enhanced adhesive strength. researchgate.netnih.gov |
Role in the Development of Photoresist Materials
Advanced Catalysis and Reagent Development
While this compound itself is not a catalyst, its derivatives are valuable reagents in synthetic transformations that rely on advanced catalysis. The spiroketal functions as a robust protecting group for a ketone, allowing for selective, catalyzed reactions to occur elsewhere in the molecule.
Functionalized derivatives, such as 6-Bromo-1,4-dioxaspiro[4.7]dodecane and 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane, are designed for use in transition metal-catalyzed cross-coupling reactions. chemscene.combldpharm.com The carbon-bromine bonds can be activated by catalysts, typically those based on palladium, to form new carbon-carbon or carbon-heteroatom bonds. chemscene.com This enables the spiro-containing fragment to be incorporated into larger, more complex molecules.
Although direct examples involving this compound are specific, analogous systems like 8-bromo-1,4-dioxaspiro[4.5]decane have been used in photocatalyzed radical reactions, demonstrating the utility of such halogenated spiroketals in modern synthetic methods. rsc.org
Spiroketal-Based Ligands in Asymmetric Catalysis
Spiroketals, a class of compounds characterized by a spirocyclic junction where two rings are linked by a central tetrahedral carbon atom that is also an acetal, are recognized as privileged structures in drug discovery and natural products. Their rigid, well-defined three-dimensional conformation has made them attractive scaffolds for the design of chiral ligands in asymmetric catalysis. nih.govsioc-journal.cn While specific research focusing on this compound as a ligand is not extensively documented, the broader class of chiral spiroketal ligands has been successfully developed and applied in a variety of stereoselective transformations. sioc-journal.cnsioc-journal.cn
The development of new, easily accessible chiral ligands is a significant goal in asymmetric transition-metal catalysis. acs.org Chiral spiroketal bisphosphine ligands, for instance, have emerged as effective alternatives to well-established but often expensive ligands like those derived from SPINOL. acs.orgacs.org One notable example is the development of ligands based on the 1,1′-spirobi(3H,3′H)isobenzofuran backbone, which have been synthesized efficiently on a gram scale and have shown excellent performance in reactions such as the rhodium-catalyzed hydrogenation of α-dehydroamino acid esters, achieving enantioselectivities up to 99.5%. acs.org
Another significant advancement is the creation of a spiroketal-based C2-symmetric chiral scaffold known as SPIROL. umich.edu Ligands derived from the SPIROL scaffold have been successfully used in a range of stereoselective reactions. umich.edu The unique structure of these ligands, which can be readily synthesized, has proven valuable in reactions that were previously challenging. umich.eduorgsyn.org For example, a SPIROL-based phosphinite ligand, (S,R,R)-SPIRAPO, was highly effective for the iridium-catalyzed asymmetric hydrogenation of various heterocycles, including quinolines and quinoxalines, with enantioselectivities reaching up to 94% ee. rsc.org
Aromatic spiroketal diphosphine ligands (SKPs) represent another class that has demonstrated remarkable versatility. acs.org These ligands, featuring a flexible backbone and a long distance between phosphorus atoms, can adopt various coordination modes with transition metals like palladium, copper, gold, and rhodium. acs.org This adaptability has led to high performance in reactions such as the palladium-catalyzed asymmetric allylic substitution of Morita–Baylis–Hillman adducts, where traditional chiral ligands often yield poor results. acs.org
The table below summarizes the performance of selected spiroketal-based ligands in various asymmetric catalytic reactions, showcasing their effectiveness.
| Ligand/Catalyst System | Reaction Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) | Ref |
| (R,S,S)-SPIRAPO-Ir | Asymmetric Hydrogenation | 2-Methylquinoxaline | 99 | 92 | rsc.org |
| (S,S,S)-SPIRAP-Pd | Allylic Alkylation | 1,3-Diphenylallyl acetate | 97 | 97 | umich.edu |
| Spiroketal Bisphosphine-Rh | Asymmetric Hydrogenation | Methyl α-acetamidoacrylate | >99 | 99.5 | acs.org |
| (R,S,S)-SPIRAP-Pd | Heck Reaction | 2,3-Dihydrofuran & Phenyl triflate | 90 | 95 | umich.edu |
| SKP-Pd | Allylic Amination | Morita-Baylis-Hillman adduct | 99 | 95 | acs.org |
Exploration in Molecular Recognition and Supramolecular Assembly (General Spiro Compounds)
The unique and rigid three-dimensional architecture of spiro compounds makes them exceptional building blocks in the fields of molecular recognition and supramolecular chemistry. chinesechemsoc.orgnih.gov The spiro center fixes the connected rings in a nearly perpendicular orientation, creating well-defined cavities and surfaces that can be functionalized for specific host-guest interactions or to direct the formation of complex, ordered assemblies. chinesechemsoc.orgbeilstein-journals.org
Molecular Recognition
The ability of spiro compounds to act as chiral receptors has been extensively explored. mdpi.com For example, macrocycles incorporating a spirobisindanol scaffold and phosphonate (B1237965) groups have been synthesized and shown to act as complexing agents for cations and biologically relevant organic molecules. mdpi.com The inherent chirality and conformational rigidity of these spiro scaffolds are key to achieving selective recognition. nih.gov Spirooxindole derivatives, for instance, are being investigated for their ability to bind to specific biological targets like kinases, leveraging their defined 3D structure to fit into protein binding pockets. pensoft.net This structure-based design allows for high binding affinity and selectivity. pensoft.netresearchgate.net
Supramolecular Assembly
In supramolecular chemistry, spiro compounds serve as versatile nodes for constructing larger architectures through non-covalent interactions such as hydrogen bonding and π–π stacking. beilstein-journals.orgresearchgate.net
Spirobifluorene derivatives are a prominent example. Chiral bis(pyridine) ligands based on the 9,9'-spirobifluorene skeleton have been used to self-assemble with palladium or platinum ions to form discrete metallosupramolecular rhombi. beilstein-journals.org The assembly process can exhibit narcissistic self-recognition, where racemic ligands preferentially form homochiral structures. beilstein-journals.org The rigid, orthogonal geometry of the spirobifluorene core has also been exploited to build three-dimensional covalent organic frameworks (COFs) with well-defined, rigid channels, which can serve as efficient heterogeneous catalysts. chinesechemsoc.org
Spiropyran-based systems are used to create light-controlled supramolecular assemblies. The C-O spiro bond in spiropyran can be reversibly broken by light, switching the molecule between a neutral, hydrophobic closed form and a charged, open merocyanine (B1260669) form. acs.org This photo-switching ability allows for dynamic control over the assembly and disassembly of structures when combined with macrocycles like cyclodextrins or cucurbiturils. acs.org
Spirocyclic silver clusters have been constructed that show distinct supramolecular assembly behaviors depending on external stimuli like temperature and solvent polarity. chinesechemsoc.org These assemblies can change morphology from irregular particles to nanofibers, leading to changes in their luminescent properties. chinesechemsoc.org
The following table provides examples of spiro compounds and their roles in forming diverse supramolecular structures.
| Spiro Compound Class | Supramolecular Structure | Driving Interactions | Application/Feature | Ref |
| 9,9'-Spirobifluorene | Metallosupramolecular Rhombi | Metal-Ligand Coordination | Chiral Self-Sorting | beilstein-journals.org |
| 9,9'-Spirobifluorene | 3D Covalent Organic Frameworks (COFs) | Covalent Bonds, π–π Stacking | Heterogeneous Catalysis | chinesechemsoc.org |
| Cyclohexane-5-spirohydantoin | Dimers and Ribbons | Hydrogen Bonding (N-H···O) | Controlled Crystal Packing | researchgate.net |
| Spiropyran | Nanoparticles, Nanofibers | Host-Guest, Hydrophobic Interactions | Light-Controlled Assembly, Smart Materials | acs.orgacs.org |
| Spirocyclic Silver Clusters | Nanofibers, Particles | π–π Stacking, Hydrophobic Interactions | Stimuli-Responsive Luminescence | chinesechemsoc.org |
Future Perspectives and Emerging Research Directions
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of 1,4-dioxaspiro[4.7]dodecane involves the acid-catalyzed reaction of cyclooctanone (B32682) with ethylene (B1197577) glycol, often using reagents like p-toluenesulfonic acid in solvents such as toluene (B28343). chemsrc.comacs.orgsoton.ac.uk While effective, these methods present environmental and safety concerns. The future of its synthesis lies in greener, more sustainable approaches.
Key research directions include:
Biocatalysis and Enzyme-Mediated Synthesis : The use of enzymes as catalysts offers high selectivity under mild conditions, reducing energy consumption and waste. chemscene.com The isolation of a related compound, 1,4-Dioxaspiro(4.7)dodecane, 6,10-epoxy-8-formamido-, from marine microorganisms suggests that biosynthetic pathways exist in nature, opening the door for fermentation-based production or the use of isolated enzymes. botanyjournals.com
Alternative Solvents and Catalysts : Research is focused on replacing hazardous solvents like toluene with benign alternatives. Similarly, solid acid catalysts or ionic liquids are being investigated to replace corrosive and difficult-to-remove mineral acids. chemscene.com
Energy-Efficient Methods : The exploration of photochemical methods or microwave-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating. und.edu The goal is to develop processes that align with the principles of green chemistry, minimizing environmental impact while maximizing efficiency. digitallibrary.co.in
| Parameter | Traditional Synthesis | Emerging Green Synthesis |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid, mineral acids acs.org | Enzymes, solid acids, ionic liquids chemscene.com |
| Solvent | Toluene, Benzene (B151609) acs.orgsoton.ac.uk | Water, supercritical CO2, bio-based solvents |
| Energy Source | Conventional heating (reflux) soton.ac.uk | Microwave, ultrasound, photochemical und.edu |
| Byproducts | Acidic waste, organic solvent waste | Minimal and often biodegradable waste |
Exploration of Unconventional Reactivity and Catalysis
Beyond its role as a protective group, the spiroketal core of this compound is a platform for exploring novel chemical transformations. Future research will likely focus on leveraging its unique three-dimensional structure to control reactivity in asymmetric catalysis and complex molecule synthesis.
Emerging areas of investigation include:
Photocatalysis : Light-mediated reactions offer new pathways for functionalizing the spiroketal structure. rsc.org The use of photocatalysts can enable transformations that are difficult to achieve with traditional thermal methods, such as specific C-H functionalizations on the cyclooctane (B165968) ring.
Asymmetric Catalysis : Developing chiral catalysts that can differentiate between the prochiral faces or positions of this compound derivatives is a significant goal. harvard.edu Success in this area, as demonstrated in the asymmetric synthesis of other spiro-compounds like diketopiperazines, could lead to the creation of enantiomerically pure building blocks for pharmaceuticals and materials. acs.orgresearchgate.net
Transition Metal Catalysis : The synthesis of halogenated derivatives, such as 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane, provides handles for transition metal-catalyzed cross-coupling reactions. chemscene.com This opens up possibilities for attaching a wide array of substituents, creating a diverse library of compounds for screening and application.
Integration with Automation and High-Throughput Experimentation
To accelerate the discovery of new reactions and optimize synthetic conditions, modern chemical research is increasingly turning to automation and high-throughput experimentation (HTE). ethz.ch Applying these technologies to the synthesis and modification of this compound is a key future direction.
Automated Synthesis and Flow Chemistry : Flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, improving safety and yield. unibe.ch Automating the synthesis of this compound and its derivatives in flow systems would allow for rapid production and optimization.
High-Throughput Screening : HTE platforms enable hundreds or thousands of reactions to be run in parallel. This is particularly useful for screening different catalysts, ligands, and reaction conditions to quickly identify optimal protocols for novel transformations of the spiroketal scaffold. ethz.ch
Advanced Computational Predictions for Structure-Property Relationships
Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding experimental design. For this compound, advanced computational models can accelerate the discovery of new applications.
Predicting Physicochemical Properties : While basic properties for the parent hydrocarbon spiro[4.7]dodecane have been computed, more sophisticated models are needed to accurately predict the properties of the dioxaspiroketal and its derivatives. nih.gov These predictions are crucial for designing molecules with specific solubility, stability, or electronic characteristics.
Structure-Activity Relationship (SAR) Studies : By creating computational models of how derivatives of this compound interact with biological targets or material matrices, researchers can establish structure-activity or structure-property relationships. researchgate.net This knowledge can guide the synthesis of compounds with enhanced biological activity or improved material performance.
Coarse-Grained Modeling : For applications in materials science, coarse-grained simulations can model the behavior of large assemblies of molecules, such as polymers incorporating the spiroketal unit. science.gov This can predict bulk properties like morphology and mechanical strength, aiding in the design of new materials.
Expanding the Scope of Materials Science Applications
The rigid, well-defined three-dimensional structure of the spiro[4.7]dodecane framework makes it an attractive building block for advanced materials. While its direct applications are still emerging, related spiro compounds offer a glimpse into the potential future.
Low-Shrinkage Polymers : Structurally related spiro orthocarbonates are known to undergo polymerization with little to no volume shrinkage, and in some cases, with volume expansion. researchgate.net This is a highly desirable property for applications such as dental fillings, high-precision castings, and adhesives, where dimensional stability is critical. Investigating the polymerization of monomers derived from this compound is a promising avenue of research.
Host-Guest Chemistry : The defined cavity-like shape of spiro compounds suggests potential applications in host-guest chemistry and the construction of crystalline molecular complexes. scribd.com Derivatives of this compound could be designed to selectively bind small molecules or ions, leading to applications in sensing, separation, or controlled release.
Functional Polymers : By incorporating functional groups onto the spiroketal scaffold, it can be used as a monomer to create polymers with unique thermal, optical, or mechanical properties. The spiro center introduces a point of high rigidity, which can influence the glass transition temperature and modulus of the resulting polymer.
| Compound Name |
|---|
| This compound |
| 1,4-Dioxaspiro(4.7)dodecane, 6,10-epoxy-8-formamido- |
| 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane |
| (±)-7-Methyl-7-(4-methyl-3-pentenyl)-1,4-dioxaspiro[4.7]dodecane |
| Cyclooctanone |
| Ethylene glycol |
| p-toluenesulfonic acid |
| Toluene |
| Benzene |
| Spiro[4.7]dodecane |
Q & A
Q. Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC).
- Optimize temperature and stoichiometry to avoid side reactions (e.g., over-reduction or ring-opening).
Advanced: How can reaction conditions be optimized to enhance the yield of this compound derivatives?
Answer:
Advanced optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in spirocyclic systems .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .
- Catalyst screening : Lewis acids like BF₃·OEt₂ or enzymes (e.g., lipases) can improve reaction efficiency and enantiomeric purity .
Q. Data-Driven Approach :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes ketal formation |
| Reaction Time | 12–24 hours | Balances completion vs. degradation |
| Catalyst Loading | 5–10 mol% | Avoids excess byproducts |
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
Core techniques include:
- ¹H/¹³C NMR : Confirms spirocyclic structure via characteristic splitting patterns (e.g., geminal protons at δ 1.5–2.5 ppm) .
- IR Spectroscopy : Identifies ether (C-O-C) stretches at ~1100 cm⁻¹ and absence of carbonyl peaks (if starting from ketones) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 156.18 for C₉H₁₆O₂) .
Q. Best Practices :
- Compare spectra with analogous spiro compounds (e.g., 1,4-Dioxaspiro[4.5]decane) to resolve ambiguities .
Advanced: How can discrepancies in reported biological activity data for this compound be resolved?
Answer:
Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial testing, MTT for cytotoxicity) .
- Structural analogs : Compare activity with related compounds (see table below) .
- Sample purity : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .
Q. Comparative Activity Table :
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Low |
| 2,4-Dimethyl-3-Aza-Spiro[5.5]... | High | Moderate |
Q. Resolution Strategy :
- Replicate assays under controlled conditions (e.g., fixed pH, temperature).
- Perform structure-activity relationship (SAR) studies to isolate functional groups responsible for activity .
Basic: What are the stability considerations for this compound under varying storage conditions?
Answer:
- Moisture sensitivity : Store under inert atmosphere (N₂ or Ar) with desiccants .
- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .
- Light sensitivity : Use amber vials to prevent photodegradation of the dioxolane ring .
Q. Degradation Indicators :
- Discoloration (yellowing) or precipitation.
- Loss of NMR signal resolution due to ring-opening byproducts.
Advanced: How can computational modeling predict the environmental fate of this compound?
Answer:
Advanced modeling approaches include:
- QSAR (Quantitative Structure-Activity Relationship) : Predicts biodegradability and toxicity using descriptors like logP and topological polar surface area .
- Molecular dynamics simulations : Assess interactions with biological membranes or enzymes .
- Environmental persistence : Estimate half-life in soil/water using EPI Suite or OPERA models .
Q. Validation Steps :
- Compare predicted vs. experimental data (e.g., OECD 301D ready biodegradability tests) .
- Refine models with toxicity data from analogous compounds (e.g., 1,4-dioxane) .
Basic: What are the known biological targets or pathways modulated by this compound?
Answer:
- Antimicrobial targets : Likely disrupts bacterial cell wall synthesis via inhibition of transpeptidases .
- Enzyme inhibition : Spirocyclic ethers may bind to cytochrome P450 isoforms, affecting drug metabolism .
- Cytotoxicity mechanisms : Low anticancer activity suggests indirect effects (e.g., oxidative stress) rather than direct DNA damage .
Q. Experimental Design :
- Use knockout microbial strains or siRNA-mediated gene silencing to identify targets.
- Perform kinetic assays (e.g., IC₅₀ determination) for enzyme inhibition studies.
Advanced: How can chiral resolution of this compound derivatives be achieved for enantioselective studies?
Answer:
- Chiral chromatography : Use HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) .
- Derivatization : Convert to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) .
- Asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) during cyclization steps .
Q. Key Metrics :
- Enantiomeric excess (ee) >98% via circular dichroism (CD) or polarimetry.
- Racemization risk assessment under reaction/storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
